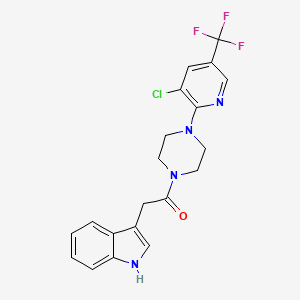

1-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)-2-indol-3-ylethan-1-one

Description

This compound (CAS: 874671-31-5) is a heterocyclic molecule with a molecular formula of C₂₀H₁₈ClF₃N₄O and a molecular weight of 422.8 g/mol . It features a piperazinyl-pyridyl core substituted with a 3-chloro-5-(trifluoromethyl) group on the pyridine ring, linked to an indol-3-ylethanone moiety. The trifluoromethyl (CF₃) and chloro (Cl) substituents enhance its lipophilicity and metabolic stability, while the indole group may contribute to π-π stacking interactions in biological targets. It is available commercially with a purity ≥95% and priced at €331–761 depending on quantity .

Properties

IUPAC Name |

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClF3N4O/c21-16-10-14(20(22,23)24)12-26-19(16)28-7-5-27(6-8-28)18(29)9-13-11-25-17-4-2-1-3-15(13)17/h1-4,10-12,25H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWIFYYLMFWPFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)-2-indol-3-ylethan-1-one, a compound with the molecular formula CHClFNO, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. The compound is characterized by its unique structural features, including a piperazine moiety and an indole ring, which contribute to its pharmacological properties.

- Molecular Weight : 422.83 g/mol

- CAS Number : 874671-31-5

- Boiling Point : Approximately 615.3 °C (predicted)

- Density : 1.429 g/cm³ (predicted)

The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems, particularly through inhibition of specific enzymes involved in neurotransmitter metabolism.

Biological Activity Overview

Recent studies have explored the compound's potential as a therapeutic agent in various disease models, particularly focusing on:

- Neuroprotective Effects : It has been suggested that the compound may inhibit neutral sphingomyelinase (nSMase), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibitors of nSMase can reduce the release of exosomes from the brain, potentially mitigating neuroinflammation and promoting neuronal health .

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis . The indole structure is known for its role in enhancing antimicrobial efficacy.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the piperazine and indole moieties can significantly influence biological activity. For instance:

- Chloro and Trifluoromethyl Substituents : The presence of these groups enhances lipophilicity and may improve blood-brain barrier penetration, which is crucial for central nervous system-targeted therapies.

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Increases binding affinity to targets |

| Trifluoromethyl Group | Enhances metabolic stability |

| Piperazine Moiety | Essential for receptor interaction |

Case Studies

- Neurodegenerative Disease Models : In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in significant reductions in amyloid plaque formation and improved cognitive function metrics compared to controls .

- In Vitro Antimicrobial Testing : The compound was evaluated against a panel of bacterial strains, demonstrating potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of arylpiperazine derivatives and pyridylpiperazines , which are explored for diverse pharmacological activities. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Variations: Heterocyclic Moieties: The target compound’s indole group distinguishes it from analogs like MK45 (thiophene) or UDO (pyridyl-ethanone). Substituent Effects: The 3-chloro-5-(trifluoromethyl)pyridyl group is conserved in UDO, RTB70, and Compound 3, indicating its role in enhancing target binding and resistance to oxidative metabolism .

Synthetic Routes :

- The target compound’s synthesis likely follows methods similar to MK45 and RTB70, which use HOBt/TBTU-mediated coupling of carboxylic acids (e.g., indol-3-ylacetic acid) with piperazinyl-pyridyl amines .

Biological Activity: Antiparasitic Potential: UDO and UDD, which share the pyridyl-piperazine scaffold, inhibit T. cruzi CYP51 with efficacy comparable to posaconazole . The target compound’s indole group could modulate similar targets but requires validation. Antibacterial Applications: Compound 3 (AcrAB-TolC inhibitor) and RTB70 highlight the scaffold’s versatility in disrupting bacterial efflux pumps .

Fluorination Patterns :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.